BenchChemオンラインストアへようこそ!

1-(Azetidin-1-yl)ethanone

Chemical Procurement Quality Control Reproducibility

1-(Azetidin-1-yl)ethanone (CAS 45467-31-0), also known as N-acetylazetidine or 1-acetylazetidine, is a four-membered saturated nitrogen heterocycle with an N-acetyl substituent (molecular formula C5H9NO, exact mass 99.0684 g/mol). The compound serves as a versatile synthetic building block and pharmacophore scaffold, with the azetidine ring conferring distinct conformational constraints and metabolic properties compared to larger nitrogen heterocycles such as pyrrolidines or piperidines.

Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
CAS No. 45467-31-0
Cat. No. B1628340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azetidin-1-yl)ethanone
CAS45467-31-0
Molecular FormulaC5H9NO
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC1
InChIInChI=1S/C5H9NO/c1-5(7)6-3-2-4-6/h2-4H2,1H3
InChIKeyKTGFLVDKXVWJDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Azetidin-1-yl)ethanone CAS 45467-31-0: Core Properties and Procurement Profile


1-(Azetidin-1-yl)ethanone (CAS 45467-31-0), also known as N-acetylazetidine or 1-acetylazetidine, is a four-membered saturated nitrogen heterocycle with an N-acetyl substituent (molecular formula C5H9NO, exact mass 99.0684 g/mol) . The compound serves as a versatile synthetic building block and pharmacophore scaffold, with the azetidine ring conferring distinct conformational constraints and metabolic properties compared to larger nitrogen heterocycles such as pyrrolidines or piperidines [1][2]. This compound is commercially available from multiple suppliers globally, with cataloged purity grades typically ranging from 95% to ≥98% and recommended storage at 2-8°C or room temperature depending on supplier specifications [3].

Why 1-(Azetidin-1-yl)ethanone Cannot Be Arbitrarily Substituted with Other Azetidine Derivatives


Substituting 1-(Azetidin-1-yl)ethanone with alternative azetidine derivatives or N-acyl heterocycles introduces quantifiable differences in molecular properties and biological outcomes that directly affect experimental reproducibility. The N-acetyl substitution pattern defines the compound's LogP (0.1765), topological polar surface area (20.31 Ų), and hydrogen bonding capacity—parameters that govern solubility, membrane permeability, and target engagement . Structurally distinct azetidine derivatives exhibit divergent biological activity profiles; for example, a library of N-acylated 3-aryl-3-azetidinyl derivatives demonstrated variable acetylcholinesterase (AChE) inhibitory potency with some compounds achieving activity comparable to rivastigmine, while others showed negligible activity despite sharing the core azetidine scaffold [1]. In catalytic applications, the N-acetyl protecting group on azetidine enables specific desymmetrization reaction pathways that N-Boc or N-benzyl protected analogs do not support with equivalent selectivity [2]. These differences are not predictable from structural inspection alone and underscore why generic substitution without empirical validation introduces uncontrolled variables into synthetic and screening workflows.

Quantitative Differentiation Evidence for 1-(Azetidin-1-yl)ethanone Against Closest Analogs


Purity Grade and Vendor Supply Chain Differentiation: ≥98% vs 95% Technical Grade

1-(Azetidin-1-yl)ethanone is available from multiple vendors at distinct purity specifications that materially affect procurement decisions for sensitive applications. Supplier A (Beyotime) offers the compound at ≥98% purity with specified storage conditions of 2-8°C, while Supplier B (ChemSpace/Enamine) and Supplier C (MolCore) supply at 95% purity with room temperature storage recommendations [1]. This 3-percentage-point purity differential corresponds to a potential impurity burden reduction of up to 60% when using the higher-grade material (5% impurities vs 2% impurities maximum), which is critical for assays requiring precise stoichiometry or where trace impurities interfere with catalytic cycles or biological readouts.

Chemical Procurement Quality Control Reproducibility

Cost Structure and Package Flexibility: Tiered Pricing Across Milligram to Gram Scale

Procurement cost analysis across validated vendors reveals tiered pricing structures with quantifiable economies of scale that differ from alternative azetidine building blocks. For 1-(Azetidin-1-yl)ethanone, 100 mg unit pricing ranges from $125.40 to $151.00 depending on supplier and ship-from location, while 5 g bulk pricing ranges from $1,325.50 to $1,530.00 [1]. The cost-per-gram at 5 g scale ($265-306/g) represents approximately a 4- to 5-fold reduction compared to 100 mg scale ($1,254-1,510/g equivalent). In contrast, more structurally complex N-substituted azetidine derivatives (e.g., 2-amino-1-(azetidin-1-yl)ethanone, CAS 1162262-02-3) command premium pricing with fewer package-size options, reflecting additional synthetic steps and lower commercial availability .

Procurement Economics Scale-up Planning Budget Optimization

Synthetic Utility as Precursor to 1,3,3-Trinitroazetidine (TNAZ): Patent-Documented Transformation

1-(Azetidin-1-yl)ethanone serves as a direct synthetic precursor to 1,3,3-trinitroazetidine (TNAZ), a melt-castable energetic material with performance characteristics superior to TNT. US Patent 4,965,284 (American Cyanamid Company) explicitly describes the preparation of N-nitro, 3-substituted azetidine compounds from N-acetylazetidine derivatives, with approximately 50% yield reported for the key transformation step [1][2]. This synthetic route is specific to the N-acetylazetidine scaffold; alternative N-substituted azetidines (e.g., N-Boc, N-benzyl) do not undergo the same nitrolysis sequence with comparable efficiency due to differential stability of the N-acetyl protecting group under nitrating conditions. The patent literature also documents complementary synthetic routes to this compound via azetidine acetylation with yields in the 50% range, providing validated entry points for procurement and onward derivatization .

Energetic Materials Synthetic Methodology Defense Chemistry

Structural Parameters Governing Ligand Efficiency: Quantitative SAR from BindingDB Data

The 1-acetylazetidine moiety, when incorporated into more complex molecular scaffolds, yields quantifiable potency contributions that differentiate it from alternative heterocyclic linkers. BindingDB entry BDBM369848 documents a compound containing a 1-acetylazetidin-3-yl moiety that exhibits ATX (autotaxin) inhibitory activity with an IC50 of 1,000 nM (1 μM) [1]. In contrast, quinoline-based compounds bearing an N-acetylated azetidine linker (structurally related scaffold) achieve IC50 values of 4 nM against TACE, representing a 250-fold potency differential attributable to differences in the appended pharmacophore rather than the azetidine core itself [2]. Additionally, 3-aryl-3-azetidinyl acetic acid methyl ester derivatives evaluated for AChE inhibition demonstrated potency comparable to rivastigmine, with specific N-acylated derivatives (compounds 26 and 27) showing binding modes within the AChE active site that differ from those of donepezil as determined by molecular docking [3]. These data establish that the N-acetylazetidine core provides a tunable scaffold whose potency can span three orders of magnitude depending on substitution pattern, making it a versatile but non-interchangeable building block.

Drug Discovery Structure-Activity Relationship Medicinal Chemistry

Physicochemical Property Vector: LogP and PSA Comparison Against Common Azetidine Analogs

1-(Azetidin-1-yl)ethanone possesses a distinct physicochemical profile that differentiates it from structurally proximate N-substituted azetidines and other small heterocyclic building blocks. The compound exhibits a calculated LogP of 0.1765 and topological polar surface area (TPSA) of 20.31 Ų, with zero hydrogen bond donors and one hydrogen bond acceptor . For comparison, the unsubstituted parent azetidine (CAS 503-29-7) has a LogP of approximately -0.2 to -0.4 and TPSA of 12.0 Ų, while N-Boc-azetidine (CAS 147621-84-8) has LogP of approximately 1.2-1.5 and TPSA of 29.5-38.8 Ų due to the carbamate moiety [1][2]. The intermediate LogP of 1-(Azetidin-1-yl)ethanone (0.1765) positions it closer to optimal CNS drug-like space (Lipinski's preferred LogP 0-3) than the more polar unsubstituted azetidine or the more lipophilic N-Boc analog, while its low TPSA (20.31 Ų) predicts favorable passive membrane permeability (<60 Ų threshold for CNS penetration, <140 Ų for oral absorption) .

ADME Prediction Drug-likeness Physicochemical Profiling

Catalytic Desymmetrization Selectivity: N-Acetyl as Optimal Protecting Group for Chiral Phosphoric Acid Catalysis

In chiral phosphoric acid-catalyzed desymmetrization reactions, the N-acetyl group on azetidine (as present in 1-(Azetidin-1-yl)ethanone) enables a specific bifunctional activation mode that is distinct from and superior to alternative N-acyl protecting groups. A systematic comparison of four possible activation modes confirmed that the reaction proceeds through bifunctional activation of the azetidine nitrogen and the thione tautomer of the 2-mercaptobenzothiazole nucleophile, with the N-acetyl group occupying a specific spatial quadrant that maximizes enantioselectivity [1]. The study established a general model of selectivity for phosphoric acid-catalyzed azetidine desymmetrizations, demonstrating that the N-acetyl group's steric and electronic profile positions the nucleophile and electrophile in complementary empty quadrants of the catalyst's chiral environment—a spatial arrangement that N-benzoyl or N-carbamoyl groups fail to achieve with equivalent enantiomeric excess [2].

Asymmetric Catalysis Synthetic Methodology Chiral Synthesis

Validated Application Scenarios for 1-(Azetidin-1-yl)ethanone Procurement


Medicinal Chemistry: Fragment-Based Drug Discovery and CNS-Targeted Library Synthesis

The compound's favorable physicochemical profile (LogP 0.1765, TPSA 20.31 Ų, MW 99.13) positions it as an ideal fragment for CNS-targeted library synthesis, where the azetidine core provides conformational constraint and metabolic stability advantages over acyclic amines. Procurement at ≥98% purity enables direct use in fragment screening without purification, while the demonstrated SAR from BindingDB (potency range spanning 4 nM to 1,000 nM across different appended pharmacophores) validates the scaffold's tunability for hit-to-lead optimization [1][2]. The N-acetyl group can be retained as a metabolic soft spot or removed to reveal the secondary amine for further derivatization, providing synthetic flexibility not available with N-alkyl azetidines [3].

Energetic Materials Synthesis: Validated TNAZ Precursor Pathway

Laboratories engaged in energetic materials development should procure 1-(Azetidin-1-yl)ethanone as the direct synthetic precursor to 1,3,3-trinitroazetidine (TNAZ), a melt-castable energetic compound. US Patent 4,965,284 documents the transformation pathway with approximately 50% yield, and complementary synthetic routes to the compound itself have been reported in Tetrahedron with comparable yields [1][2]. The 95% technical grade is sufficient for initial synthetic development work, while the ≥98% grade is recommended for reproducible nitrolysis optimization studies where impurity profiles may affect nitration selectivity [3].

Asymmetric Catalysis: Chiral Phosphoric Acid-Catalyzed Desymmetrization

Research groups developing asymmetric synthetic methodologies should prioritize 1-(Azetidin-1-yl)ethanone for chiral phosphoric acid-catalyzed desymmetrization studies. The N-acetyl group has been experimentally validated as the optimal N-protecting group for achieving high enantioselectivity via bifunctional activation, outperforming N-benzoyl and N-carbamoyl analogs in quadrant occupancy models [1]. This evidence-based selection eliminates the need for time-consuming protecting group screening and enables rapid entry into enantioselective azetidine functionalization [2].

Cholinesterase Inhibitor Development: AChE/BChE SAR Exploration

For neuroscience drug discovery programs targeting Alzheimer's disease and related neurodegenerative conditions, 1-(Azetidin-1-yl)ethanone serves as the core scaffold for synthesizing 3-aryl-3-azetidinyl derivatives with AChE inhibitory activity comparable to the clinical agent rivastigmine [1]. The documented molecular docking of active compounds 26 and 27 within the AChE active site provides a validated binding model that accelerates rational design [2]. The compound's low TPSA (20.31 Ų) supports CNS penetration, a critical requirement for cholinesterase inhibitors intended for central nervous system indications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Azetidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.